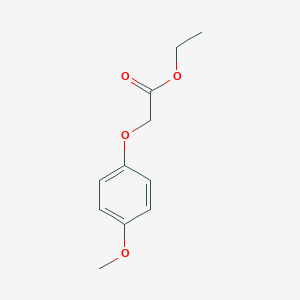

Ethyl 2-(4-methoxyphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWZDCOECRLWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286492 | |

| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18598-23-7 | |

| Record name | 18598-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Ethyl 2 4 Methoxyphenoxy Acetate As a Versatile Synthetic Intermediate

Ethyl 2-(4-methoxyphenoxy)acetate serves as a valuable scaffold and precursor in the synthesis of a wide array of more complex molecules, finding utility in both academic and industrial research. Its importance stems from the reactivity of its functional groups, which can be selectively modified to introduce new functionalities and build intricate molecular architectures.

The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. The ether linkage, while generally stable, can be cleaved under specific conditions. The aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents at specific positions. This multifunctionality makes this compound a crucial starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

For instance, the phenoxyacetic acid moiety is a common structural motif in many biologically active compounds. This compound provides a convenient entry point to this class of molecules. A related compound, Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has been synthesized as an intermediate in the creation of N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety, which are known to possess a variety of biological effects. nih.gov

A Look Back: the Historical Context and Evolution of Phenoxyacetate Derivatives

The story of phenoxyacetate (B1228835) derivatives is deeply intertwined with the development of modern agriculture and the chemical industry in the post-war era. The discovery of the herbicidal properties of phenoxyacetic acids in the 1940s marked a transformative moment in weed management.

The chemical era of agriculture rapidly expanded after 1945, with the development of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxyacetic acid herbicides revolutionizing farming practices. These compounds offered a selective and cost-effective method for controlling broadleaf weeds in cereal crops, significantly boosting agricultural productivity. The success of these early herbicides fueled further research into the synthesis and application of a vast array of phenoxyacetate derivatives.

Over the decades, research has evolved from a primary focus on herbicidal activity to exploring the potential of phenoxyacetates in other areas, including medicine. The structural similarities to endogenous molecules have led to the investigation of phenoxyacetate derivatives for a range of therapeutic applications.

Established and Emerging Research Frontiers

Established Synthetic Routes to this compound

The most common and reliable method for synthesizing this compound is based on the Williamson ether synthesis. This approach involves the reaction of a phenoxide ion with an alkyl halide, providing a direct route to the target ether-ester compound.

While termed an esterification in some contexts, the core transformation is an O-alkylation of a phenol (B47542), which falls under the umbrella of the Williamson ether synthesis. wikipedia.org The reaction's success hinges on the careful selection of reagents, catalysts, and solvents.

The primary synthetic route involves the reaction of 4-methoxyphenol (B1676288) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). mdpi.com In this process, the hydroxyl group of 4-methoxyphenol is deprotonated to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon atom of the ethyl haloacetate, displacing the halide to form the ether bond. wikipedia.org Ethyl bromoacetate is often preferred over ethyl chloroacetate as bromide is a better leaving group than chloride, which can lead to faster reaction rates. francis-press.com A similar alkylation has been successfully performed using ethyl bromoacetate to alkylate p-nitrophenol, highlighting the utility of this reagent. mdpi.com

The presence of a base is crucial for the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol, which is not sufficiently nucleophilic to react directly with the alkyl halide. researchgate.net

Potassium Carbonate (K₂CO₃): This is a widely used base for this type of reaction. walisongo.ac.id It is a mild, inexpensive, and effective base for generating the phenoxide in situ. researchgate.netscispace.com Its heterogeneous nature in many organic solvents can be advantageous, simplifying work-up procedures. Studies on analogous reactions show that potassium carbonate efficiently catalyzes the reaction, leading to high yields. mdpi.comwalisongo.ac.id For instance, in the synthesis of a related compound, K₂CO₃ was the base of choice. walisongo.ac.id

Sodium Hydroxide (B78521) (NaOH): A stronger base like sodium hydroxide can also be used to ensure complete and rapid formation of the phenoxide salt (sodium 4-methoxyphenoxide) prior to the addition of the alkylating agent. usu.ac.id However, the use of a strong base can sometimes promote side reactions, particularly elimination reactions of the alkyl halide. wikipedia.orgfrancis-press.com

Other Bases: Weaker bases like sodium bicarbonate or stronger ones like caesium carbonate (Cs₂CO₃) have also been employed in similar syntheses, with the choice often depending on the specific reactivity of the substrates and the desired reaction conditions. chemicalbook.comresearchgate.net

The choice of solvent significantly impacts the rate and yield of the Williamson ether synthesis. wikipedia.orgwalisongo.ac.id Polar aprotic solvents are generally preferred because they can solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic. wikipedia.org Protic solvents, by contrast, can solvate the anion, reducing its nucleophilicity and slowing the reaction. wikipedia.org

Dimethylformamide (DMF): Often provides excellent yields due to its high polarity, which facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction pathway. In a study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a structurally similar compound, DMF gave the highest yield (91%). walisongo.ac.idwalisongo.ac.id

Acetone: This is another common solvent for this reaction, often used in conjunction with potassium carbonate. mdpi.comreddit.com It offers a good balance of polarity and a convenient boiling point for refluxing the reaction mixture. The synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate was successfully carried out in refluxing acetone. chemicalbook.com

Acetonitrile (B52724) (CH₃CN): Like DMF, acetonitrile is a polar aprotic solvent that is highly effective for Sₙ2 reactions. wikipedia.orgwalisongo.ac.id It can lead to good yields, although sometimes lower than those achieved in DMF. walisongo.ac.idwalisongo.ac.id

The following table, based on data from the synthesis of a closely related compound, illustrates the significant effect of the solvent on reaction yield. walisongo.ac.id

| Solvent | Yield (%) |

|---|---|

| Dimethylformamide (DMF) | 91 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Nucleophilic Substitution Pathways in Compound Formation

The formation of this compound via the reaction of 4-methoxyphenoxide and an ethyl haloacetate is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orgwalisongo.ac.id

The mechanism proceeds in a single, concerted step:

The oxygen atom of the 4-methoxyphenoxide ion, acting as the nucleophile, performs a "backside attack" on the electrophilic α-carbon of the ethyl haloacetate (the carbon atom bonded to the halogen). wikipedia.org

Simultaneously, the carbon-halogen bond breaks, and the halide ion is expelled as the leaving group. masterorganicchemistry.com

This pathway is favored because the alkylating agents, ethyl chloroacetate and ethyl bromoacetate, are primary alkyl halides, which are sterically unhindered and thus highly susceptible to Sₙ2 attack. wikipedia.org Secondary or tertiary alkyl halides would be more likely to undergo competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Advanced Synthetic Strategies and Optimization

While the Williamson ether synthesis is a robust method, research continues into optimizing the process for efficiency, cost-effectiveness, and environmental friendliness. Optimization focuses on fine-tuning the reaction parameters—base, solvent, temperature, and reaction time—to maximize yield and purity. mdpi.comscispace.com For instance, using catalytic amounts of potassium iodide can sometimes accelerate the reaction when ethyl chloroacetate is used, through an in-situ Finkelstein reaction that generates the more reactive ethyl iodoacetate. mdpi.com

A significant advanced strategy involves moving away from traditional volatile organic solvents. Solvent-free, or "neat," reaction conditions have been developed for Williamson syntheses. researchgate.net These reactions are typically carried out by heating the phenol, the alkylating agent, and a solid base like potassium carbonate together. researchgate.net This approach offers benefits such as reduced waste, lower cost, and simpler work-up procedures, making it an environmentally friendly alternative. researchgate.net

Enhancing Reaction Efficiency and Yield

Optimizing the parameters of the Williamson ether synthesis is crucial for maximizing the output of this compound. Key areas of focus include the choice of solvent, the nature and amount of the base, temperature control, and the use of catalytic additives.

The choice of solvent plays a pivotal role in the rate and yield of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion. chemistrytalk.orgnumberanalytics.com This leads to a more efficient SN2 reaction.

A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, demonstrated the significant impact of solvent choice on the reaction yield. chemistrytalk.orgnih.gov The use of N,N-dimethylformamide (DMF) resulted in a 91% yield, while dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN) gave lower yields of 51% and 47%, respectively. chemistrytalk.orgnih.gov Protic solvents are generally avoided as they can solvate the phenoxide anion, reducing its nucleophilicity and slowing down the reaction. chemistrytalk.org

Impact of Solvent on the Yield of a Related Aryloxyacetate

| Solvent | Yield (%) | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 91 | nih.gov, chemistrytalk.org |

| Dimethyl Sulfoxide (DMSO) | 51 | nih.gov, chemistrytalk.org |

| Acetonitrile (CH₃CN) | 47 | nih.gov, chemistrytalk.org |

A base is essential for the deprotonation of the phenol to form the more nucleophilic phenoxide ion. The strength and concentration of the base can significantly influence the reaction's success. Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide ion quantitatively. numberanalytics.com However, weaker bases like potassium carbonate (K₂CO₃) are also effective and are often used in these syntheses. nih.gov

The concentration of the base is also a critical parameter. An appropriate excess of the base ensures complete deprotonation of the phenol, driving the reaction towards the product. In a typical procedure for the synthesis of aryloxyacetic acid esters, the aryloxyacetic acid is treated with sodium hydroxide in the presence of a phase transfer catalyst. unishivaji.ac.in The use of a strong base in a polar aprotic solvent generally leads to higher yields. numberanalytics.com

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields. This is attributed to the rapid and uniform heating of the reactants. wikipedia.org The use of microwave technology has been shown to increase the yield of ether synthesis from a range of 6-29% to 20-55% in some cases, with reaction times as short as 10 minutes at 130°C. wikipedia.org

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Heating Method | Typical Reaction Time | Reported Yield Improvement | Reference |

|---|---|---|---|

| Conventional Heating | 1.5+ hours (reflux) | - | wikipedia.org |

| Microwave-Assisted | 10 minutes | From 6-29% to 20-55% | wikipedia.org |

Catalytic amounts of certain additives can significantly enhance the rate of the Williamson ether synthesis. Potassium iodide (KI) is a commonly used catalyst in reactions involving alkyl chlorides or bromides. The iodide ion is a better nucleophile than the phenoxide and can displace the chloride or bromide from the ethyl haloacetate to form a more reactive ethyl iodoacetate in situ. This intermediate then reacts more rapidly with the phenoxide to form the final product. This catalytic cycle, known as the Finkelstein reaction, can lead to higher yields and shorter reaction times. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can also be employed to increase the solubility of the alkoxide in the organic phase, thereby accelerating the reaction. wikipedia.org

Industrial-Scale Production Methodologies and Reactor Design Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The Williamson ether synthesis is widely used in industrial processes, and achieving near-quantitative conversion is often possible. wikipedia.org

For industrial production, batch or continuous reactors may be used. The choice of reactor depends on factors such as production volume, reaction kinetics, and heat transfer requirements. Stirred tank reactors are common for batch processes, allowing for good mixing of the reactants. For larger scale production, continuous flow reactors, including microreactors, are gaining attention. These offer advantages such as improved heat and mass transfer, better process control, and enhanced safety, especially for exothermic reactions. acs.org

The design of the reactor must consider the efficient mixing of the solid base (if used) with the liquid phase, as well as effective heat removal to control the reaction temperature. For gas-liquid reactions, such as those involving gaseous reactants, specialized reactors like Venturi loop reactors or spray tower loop reactors are employed to ensure efficient mass transfer between the phases. acs.org The selection of materials for the reactor is also critical to prevent corrosion, especially when using strong bases or acidic byproducts.

Synthesis of Related Aryloxyacetate Derivatives and Analogues

The synthetic methodologies described for this compound can be adapted to produce a wide range of related aryloxyacetate derivatives and analogues. By varying the substituted phenol and the alkylating agent, a diverse library of compounds can be generated.

For example, the reaction of different substituted phenols with ethyl chloroacetate or bromoacetate can yield a variety of aryloxyacetic acid esters. These reactions are often carried out under phase transfer catalyzed conditions to improve efficiency. unishivaji.ac.in The synthesis of various aryloxyacetic acid esters has been reported using this method, with the products being characterized by their spectral data. unishivaji.ac.in

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides. For instance, aryloxyacetic acids have been converted to their corresponding acid chlorides using thionyl chloride, which are then reacted with amines to form aryloxyacetamides. google.com

The development of automated microwave-assisted synthesis and purification systems has enabled the rapid generation of compound libraries of such derivatives for various research purposes. nih.govresearchgate.net

Alkylation Reactions Utilizing Aryl Phenols and Halogenated Acetates

The primary method for synthesizing this compound involves the alkylation of a phenol with a halogenated acetate (B1210297). A common example is the reaction of 4-methoxyphenol with ethyl chloroacetate. walisongo.ac.id This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group, upon deprotonation by a base such as potassium carbonate, forms a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride to form the ether linkage. walisongo.ac.id

The choice of solvent significantly impacts the reaction yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are often employed. walisongo.ac.id Research has shown that using DMF as a solvent can lead to yields as high as 91%, while DMSO and acetonitrile result in lower yields of 51% and 47%, respectively. walisongo.ac.id These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. walisongo.ac.id

A similar alkylation strategy is used in the synthesis of related compounds. For instance, eugenol (B1671780) can be alkylated with ethyl chloroacetate in the presence of potassium carbonate to produce ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.idwalisongo.ac.id This reaction also follows an SN2 pathway and demonstrates the broad applicability of this synthetic route. walisongo.ac.id

Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 91 |

| Dimethyl Sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Data sourced from a study on the alkylation of eugenol with ethyl chloroacetate. walisongo.ac.id

Formation of Phenoxyacetic Acid Derivatives through Ester Hydrolysis

This compound can be readily converted to its corresponding carboxylic acid, (4-methoxyphenoxy)acetic acid, through ester hydrolysis. lumenlearning.comlibretexts.org This reaction, which involves the cleavage of the ester bond by water, can be catalyzed by either an acid or a base. lumenlearning.comlibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. lumenlearning.comchemguide.co.uk It is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. lumenlearning.comlibretexts.org The equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orglibretexts.org The ester is heated with a base, such as sodium hydroxide or potassium hydroxide, to produce an alcohol and the salt of the carboxylic acid. libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidification of the salt. This method is often preferred due to the irreversible nature of the reaction and the ease of separating the products. chemguide.co.uk For example, the hydrolysis of ethyl acetate with sodium hydroxide yields sodium acetate and ethanol (B145695). libretexts.org

The resulting (4-methoxyphenoxy)acetic acid is a valuable intermediate in its own right, for example, in the synthesis of polysubstituted 2-azetidinones. researchgate.net

Synthesis of Hydrazide and Other Functionalized Analogues

The ester functionality of this compound allows for its conversion into other functional groups, most notably hydrazides. The reaction with hydrazine (B178648) hydrate (B1144303) is a common method to produce (4-methoxyphenoxy)acetohydrazide. nih.govwisdomlib.org This transformation is a key step in the synthesis of various biologically active molecules.

The resulting hydrazide is a versatile intermediate. For example, it can be reacted with isothiocyanates to form thiosemicarbazides. nih.gov These thiosemicarbazides can then undergo cyclization in a basic medium to yield 1,2,4-triazole-3-thiones. nih.gov This synthetic pathway highlights the importance of the initial hydrazinolysis step in creating precursors for more complex heterocyclic systems.

Similarly, other esters like ethyl 2-(4-acetamidophenoxy)acetate are converted to their corresponding acetohydrazides through hydrazinolysis with hydrazine hydrate. nih.gov This demonstrates the general utility of this reaction for converting esters to hydrazides, which are crucial building blocks in medicinal chemistry. nih.gov

Incorporation into Complex Heterocyclic Systems (e.g., Oxazines, Triazoles, Pyrimidines)

This compound and its derivatives serve as foundational molecules for the construction of a wide array of heterocyclic systems.

Oxazines: While direct synthesis from this compound is not explicitly detailed, related structures are used to form oxazine (B8389632) rings. For instance, 1,2-oxazine derivatives have been synthesized using a bismuth oxide catalyst. nih.gov The general principle involves the reaction of suitable precursors to form the six-membered ring containing both oxygen and nitrogen atoms. arkat-usa.org

Triazoles: The derivatives of (4-methoxyphenoxy)acetic acid are extensively used in the synthesis of 1,2,4-triazoles. As mentioned previously, (4-methoxyphenoxy)acetohydrazide can be converted into 1,2,4-triazole-3-thiones. nih.gov This is a common strategy for synthesizing substituted triazoles, which are known for their diverse biological activities. nih.govnih.govmdpi.com The synthesis often involves the reaction of a hydrazide with a carbon disulfide or an isothiocyanate followed by cyclization. nih.gov

Pyrimidines: The pyrimidine (B1678525) core can be constructed from various synthons. One common method involves the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base. nih.gov While not a direct use of this compound, the principles of building such heterocyclic systems often rely on precursors with similar functionalities. For example, substituted pyrimidines can be synthesized by reacting amidines with chalcones. clockss.org Another approach involves the reaction of ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate with anilines to form substituted pyrimidine derivatives. derpharmachemica.com

The versatility of this compound and its derivatives makes them valuable starting materials in the synthesis of a broad spectrum of heterocyclic compounds with potential applications in various fields of chemistry.

Fundamental Reaction Pathways of the Ethyl Ester and Phenoxy Moieties

The reactivity of this compound is primarily dictated by the chemical behavior of its ethyl ester and the substituted aromatic ring. These groups can undergo several fundamental reactions, including hydrolysis, oxidation, and reduction.

Ester Hydrolysis Mechanisms and Kinetics

The ethyl ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of ethanol result in the formation of 2-(4-methoxyphenoxy)acetic acid. chemguide.co.uk This entire process is reversible. youtube.comchemguide.co.uklibretexts.org

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. byjus.com This also forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, a strong base. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion.

The kinetics of ester hydrolysis are influenced by factors such as temperature, pH, and the presence of catalysts. Studies on similar esters, like ethyl acetate, have shown that the reaction rate increases with temperature. youtube.com

Oxidation Reactions Leading to Carboxylic Acids

While the ester group itself is generally resistant to further oxidation under mild conditions, the broader molecular structure can be influenced by oxidative processes. Strong oxidizing agents can potentially cleave the ether linkage or modify the aromatic ring, though specific studies on the direct oxidation of this compound to a different carboxylic acid are not prevalent. However, related studies on arylacetic acids have shown that oxidation can lead to the formation of different products. For instance, the oxidation of 2-(4-methoxyphenyl)acetic acid can yield 4-methoxybenzoic acid. ias.ac.in

Reduction Reactions of the Ester Group

The ethyl ester group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the corresponding primary alcohol, 2-(4-methoxyphenoxy)ethanol.

Substitution Reactions and Aromatic Transformations

The methoxy-substituted phenyl ring in this compound is amenable to various substitution reactions, which can be used to introduce new functional groups and modify the properties of the molecule.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that it increases the rate of reaction compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org This is due to the resonance effect of the oxygen's lone pairs, which donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions. masterorganicchemistry.comlibretexts.org

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the substitution of a hydrogen atom with a halogen. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, introduce alkyl or acyl groups onto the aromatic ring. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | Ethyl 2-(2-nitro-4-methoxyphenoxy)acetate and Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate |

| Bromination | Br2, FeBr3 | Ethyl 2-(2-bromo-4-methoxyphenoxy)acetate and Ethyl 2-(4-methoxy-2-bromophenoxy)acetate |

| Sulfonation | SO3, H2SO4 | Ethyl 2-(2-sulfo-4-methoxyphenoxy)acetate and Ethyl 2-(4-methoxy-2-sulfophenoxy)acetate |

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group itself is generally a poor leaving group and not readily susceptible to nucleophilic substitution. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), in a reaction known as the Zeisel determination. This would lead to the formation of the corresponding phenol, 4-hydroxyphenoxyacetate derivatives.

Advanced Derivatization for Compound Library Development

The aryloxyacetate moiety, as exemplified by this compound, serves as a versatile building block in the development of compound libraries for various research applications. Its structural components—the ethyl ester, the ether linkage, and the substituted aromatic ring—offer multiple points for chemical modification, allowing for the systematic exploration of chemical space. Advanced derivatization strategies focus on creating novel molecular scaffolds and complex heterocyclic systems, moving beyond simple functional group interconversions to construct molecules with significant three-dimensionality and structural diversity.

The design of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science, aiming to create core structures with unique spatial arrangements and physicochemical properties. nih.gov The aryloxyacetate unit can be incorporated into larger, more complex scaffolds through various synthetic strategies. These scaffolds often feature fused two-dimensional and three-dimensional ring systems, which are important for establishing favorable interactions with biological targets. nih.gov

One approach involves using the phenoxyacetic acid or its ester as a starting material for multi-step syntheses. For instance, related phenoxyacetate structures have been elaborated into flavonoid derivatives, such as Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate. nih.gov In this case, the phenoxyacetate portion is attached to a chromenone core, a privileged scaffold in medicinal chemistry. The synthesis of such molecules demonstrates how the simple aryloxyacetate unit can be integrated into a more rigid and functionally rich framework. The planarity of the resulting chromene system is influenced by intramolecular hydrogen bonds, a key consideration in scaffold design. nih.gov

Another strategy for scaffold diversification is the Knoevenagel condensation. While not starting directly from this compound, studies on related compounds like 2-methoxyethyl 2-(4-methoxyphenoxy)phenylcyanoacrylate illustrate this principle. chemrxiv.org This reaction involves the condensation of a benzaldehyde (B42025) derivative with an active methylene (B1212753) compound, in this case, a cyanoacetate, to create a more complex trisubstituted ethylene (B1197577) scaffold. chemrxiv.org This method highlights how the aryloxy portion can be part of the aldehyde component, leading to products with extended conjugation and diverse substitution patterns.

The synthesis of resveratrol-oxime ester derivatives also showcases the derivatization potential of the acetate portion of the molecule. nih.govnih.gov In a representative synthesis, an oxime is first formed and then alkylated with ethyl bromoacetate. nih.gov This introduces the ethoxycarbonylmethyl group (the core of the "acetate" part) onto an oxime nitrogen, creating a novel oxime ester scaffold. This strategy effectively uses the reactivity of the haloacetate to link the aryloxyacetate motif to other molecular frameworks.

Research into the alkylation of structurally similar phenols, such as eugenol, with ethyl chloroacetate provides insight into the fundamental Williamson ether synthesis used to form the aryloxyacetate linkage itself. walisongo.ac.id The efficiency of this SN2 reaction is highly dependent on the solvent, with polar aprotic solvents like DMF giving the highest yields. walisongo.ac.id This fundamental reaction can be adapted to join the 4-methoxyphenoxyacetate unit to a wide variety of molecular platforms, provided they contain a suitable nucleophile.

Table 1: Examples of Synthesized Scaffolds from Aryloxyacetate-Related Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| 2'-Hydroxyflavone | Alkylation with ethyl bromoacetate | Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate | nih.gov |

| Substituted Benzaldehyde | Knoevenagel Condensation | 2-Methoxyethyl phenylcyanoacrylates | chemrxiv.org |

| Methoxy-substituted oxime | Alkylation with ethyl bromoacetate | Resveratrol-oxime ester | nih.gov |

| Eugenol | Williamson Ether Synthesis | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | walisongo.ac.id |

Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems

The transformation of aryloxyacetate derivatives into fused heterocyclic systems represents a significant increase in molecular complexity and is a key goal in the development of compound libraries. nih.gov These reactions involve the intramolecular or intermolecular condensation and cyclization of appropriately functionalized precursors to generate bicyclic or polycyclic structures.

Cycloaddition reactions are a powerful and atom-economical method for constructing fused ring systems. nih.govdiva-portal.org For example, a selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes has been developed to create structurally complex thiazolo-fused bridged isoquinolones. nih.govdiva-portal.org While not directly employing this compound as a starting material, this illustrates a sophisticated strategy for creating three-dimensional fused heterocycles that could be adapted for aryloxyacetate derivatives if they are first converted into a suitable diene or dienophile.

A more direct route to fused systems from aryloxyacetate precursors often involves intramolecular cyclization reactions. The synthesis of quinolinone and quinazolinone frameworks, for example, can be achieved through cyclization pathways. researchgate.net In one general approach, the reduction of a nitro group on an N-acylated precursor can trigger an intramolecular cyclization to form a fused ring, as seen in the solid-phase synthesis of 2-amino-4(3H)-quinazolinones. researchgate.net The aryloxyacetic acid part can be envisioned as the acylating agent, which, when attached to a suitably substituted aniline (B41778) or anthranilic acid derivative, could undergo cyclization to form fused lactams or other heterocyclic systems.

Photochemical reactions also offer a pathway to fused systems. The Mallory photoreaction, for instance, involves the photochemical oxidative cyclization of stilbene-like molecules to form phenanthrenes or other fused aromatic compounds. nih.gov Arylthienylethenes containing methoxy groups have been shown to undergo such cyclizations, resulting in thieno-annelated polycyclic aromatic compounds. nih.gov One could design a synthetic route where the this compound moiety is part of a larger stilbene-type structure, which could then be subjected to photocyclization to generate a novel fused heterocyclic scaffold.

The design and synthesis of ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate derivatives, based on the structure of the ketol-acid reductoisomerase (KARI) inhibitor IpOHA, also provide insights. researchgate.net These compounds are synthesized from ethyl oxalyl chloride and a substituted arylsulfonamide. This demonstrates a condensation reaction that creates a more complex acyclic molecule, which serves as a precursor for further derivatization or potential cyclization into heterocyclic systems. researchgate.net

Table 2: Key Reactions for the Synthesis of Fused Heterocyclic Systems

| Reaction Type | Precursor Class | Resulting System | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Thiazolo-2-pyridones and arynes | Thiazolo-fused bridged isoquinolones | High structural complexity, good yields. | nih.govdiva-portal.org |

| Reductive Cyclization | Polymer-bound N-acylated o-nitrobenzoic acid | 2-Amino-4(3H)-quinazolinones | Intramolecular cyclization triggered by nitro group reduction. | researchgate.net |

| Mallory Photoreaction | Arylthienylethenes | Thieno-annelated polycyclics | Photochemical oxidative cyclization. | nih.gov |

| Condensation | Ethyl oxalyl chloride and arylsulfonamides | Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate | Forms a key intermediate for further modification. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Assignment

Proton NMR (¹H NMR) spectroscopy of ethyl 2-(4-methoxyphenoxy)acetate reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the unambiguous assignment of each proton.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the range of δ 6.8-7.3 ppm. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (OCH₂) of the ethyl group resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (CH₃) appear as a triplet. The singlet signal for the methoxy (B1213986) group (OCH₃) protons is typically observed around δ 3.7-3.8 ppm. The methylene protons of the acetate (B1210297) moiety (OCH₂C=O) appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.82–6.85 | d | 2H | Ar-H |

| 7.25–7.28 | d | 2H | Ar-H |

| 4.45 | s | 2H | OCH₂C=O |

| 4.15 | q | 2H | OCH₂CH₃ |

| 3.78 | s | 3H | OCH₃ |

| 1.25 | t | 3H | OCH₂CH₃ |

d: doublet, q: quartet, s: singlet, t: triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field (highest ppm value), often in the range of δ 165-175 ppm. The aromatic carbons show signals in the aromatic region of the spectrum (δ 110-160 ppm). The carbon of the methoxy group and the carbons of the ethyl group resonate at higher fields.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.9 | C=O (Ester) |

| 159.4 | Aromatic C-O |

| 147.6 | Aromatic C |

| 129.0–113.8 | Aromatic CH |

| 60.7 | OCH₂CH₃ |

| 55.2 | OCH₃ |

| 14.1 | OCH₂CH₃ |

Two-Dimensional NMR Experiments (e.g., COSY, HMBC, HSQC) for Complex Structures

For more complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the directly attached carbon atoms. sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on the known proton assignments. youtube.comepfl.ch For instance, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.comepfl.ch For example, an HMBC spectrum would show a correlation between the protons of the OCH₂C=O group and the carbonyl carbon, as well as the aromatic carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.orgnih.gov

Characteristic Vibrational Band Assignment and Interpretation

The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1760 cm⁻¹. nih.gov The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observable.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1732 | C=O Stretch | Ester |

| 1610 | C-N Stretch | (for comparison with similar structures) |

| 1250 | C-O Stretch | Ether/Ester |

| 2978, 2839 | C-H Stretch | sp³ |

| 3077 | C-H Stretch | sp² (Aromatic) |

| 1680 | C=C Stretch | Aromatic |

Note: Some values are based on similar structures for comparative purposes. walisongo.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum of this compound corresponds to its molecular weight (210.23 g/mol ). nih.gov

Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the McLafferty rearrangement. The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound. The base peak in the spectrum is often due to a stable fragment ion. For instance, cleavage of the bond next to the carbonyl group can lead to the formation of characteristic fragment ions. libretexts.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl chloroacetate (B1199739) |

| Eugenol (B1671780) |

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, TLC was used to track the reaction between eugenol and ethyl chloroacetate. walisongo.ac.id

The separation is achieved on a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. utexas.edu A solvent system, or mobile phase, carries the components of the reaction mixture up the plate at different rates depending on their polarity. In the aforementioned synthesis, a mixture of n-hexane and ethyl acetate (5:1) was used as the mobile phase. walisongo.ac.id The appearance of a new spot with a different Retention Factor (Rf) value from the starting materials indicated the formation of the product. walisongo.ac.id Once the reaction was complete, the product was purified using column chromatography, with fractions being monitored by TLC to ensure the collection of the pure compound. walisongo.ac.id

Table 3: TLC Parameters for Monitoring Phenoxyacetate (B1228835) Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 precoated aluminum sheets | acs.orgacs.org |

| Mobile Phase | n-hexane:ethyl acetate (5:1) | walisongo.ac.id |

| Visualization | UV light and potassium permanganate (B83412) solution or p-anisaldehyde | nih.govacs.orgacs.org |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. It is particularly useful for purity assessment of synthesized compounds. For this compound and its analogs, reverse-phase HPLC (RP-HPLC) is a common method of analysis. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For the analysis of a related compound, ethyl (2-methoxyphenoxy)acetate, a mobile phase consisting of acetonitrile (B52724), water, and an acid (like phosphoric acid or formic acid for MS compatibility) is employed. sielc.com The components of the sample are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. Detection is often achieved using a UV detector set at a specific wavelength. sielc.com HPLC can be scaled up for preparative separation to isolate impurities. sielc.com

Table 4: HPLC Parameters for the Analysis of Phenoxyacetate Esters

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1, reverse-phase | sielc.com |

| Mobile Phase | Acetonitrile and water, with phosphoric or formic acid | sielc.com |

| Detection | UV detector | sielc.com |

| Application | Purity analysis, quantitative analysis, preparative separation | sielc.com |

X-ray Crystallography for Solid-State Structure Determination (on isolated derivatives or related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid, the crystal structures of its derivatives and related compounds provide invaluable insights into molecular geometry, conformation, and intermolecular interactions.

In another example, the crystal structure of ethyl 2-(4-chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate was reported to be in the triclinic, P1 space group. researchgate.net The detailed structural analysis provided information on the dihedral angles between the different ring systems within the molecule. researchgate.net Such data is fundamental for understanding structure-activity relationships and for computational chemistry studies.

Table 5: Crystallographic Data for a Related Phenoxyacetate Derivative

| Parameter | Ethyl-2-(4-aminophenoxy)acetate | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 8.2104(6) | mdpi.com |

| b (Å) | 10.3625(9) | mdpi.com |

| c (Å) | 11.9562(9) | mdpi.com |

| α (°) | 101.787(7) | mdpi.com |

| β (°) | 91.849(6) | mdpi.com |

| γ (°) | 102.755(7) | mdpi.com |

| Volume (ų) | 968.02(14) | mdpi.com |

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy Assessment

The antimicrobial potential of ethyl 2-(4-methoxyphenoxy)acetate and related compounds has been evaluated against a spectrum of pathogenic microorganisms, including bacteria and fungi.

Evaluation Against Bacterial Strains (e.g., Mycobacterium tuberculosis)

While direct studies on the activity of this compound against Mycobacterium tuberculosis are not extensively detailed in the provided results, research on ethyl acetate (B1210297) extracts from various plants has shown promise. For instance, ethyl acetate extracts from Allexis obanensis and Allexis batangae demonstrated activity against a drug-susceptible strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 0.80 mg/mL and 0.78 mg/mL, respectively. jocpr.com Another study on Vernonia adoensis root extracts showed that the ethyl acetate extract was the most potent inhibitor of Pseudomonas aeruginosa growth, with an 86% inhibition rate. nih.govnih.gov These findings suggest that ethyl acetate fractions of plant extracts can be a source of compounds with antimycobacterial properties. Further investigation is needed to isolate and identify the specific compounds responsible for this activity and to determine if this compound is among them.

Evaluation Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal activity of ethyl acetate extracts has been observed against several fungal species. An ethyl acetate fraction of Lonicera quinquelocularis was found to be effective against Aspergillus niger and Aspergillus flavus, with inhibition rates of 61% and 55.5%, respectively. researchgate.net Similarly, an ethyl acetate extract of Aspergillus niger strain AK-6 exhibited moderate antimicrobial activity against Candida albicans. nih.gov In a study on Eugenia uniflora, the ethyl acetate fraction was found to significantly reduce hypha formation in C. albicans, a crucial step in its pathogenesis. nih.govdoaj.org These studies highlight the potential of ethyl acetate extracts in combating fungal infections.

Mechanistic Insights into Antimicrobial Action

The mechanisms underlying the antimicrobial action of compounds found in ethyl acetate extracts are multifaceted. For some phenolic compounds, such as 4-ethyl-2-methoxyphenol, the antimicrobial effects are thought to arise from the disruption of the microbial membrane's proton exchange. In the case of 2-hydroxy-4-methoxybenzaldehyde, its antibacterial activity against Staphylococcus aureus involves targeting the cell membrane, leading to the release of intracellular components. nih.gov For Candida albicans, the antifungal action of 2,4-diacetylphloroglucinol (B43620) is associated with disrupting the permeability of cellular structures, leading to the inhibition of filamentation. mdpi.com These mechanisms often involve the modulation of cellular pathways and the integrity of microbial cell structures.

Antioxidant Potential and Free Radical Scavenging Properties

The antioxidant capacity of this compound and related compounds is a significant area of research, with implications for mitigating oxidative stress-related conditions.

In Vitro Antioxidant Assays (e.g., DPPH Radical Scavenging)

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant activity of compounds. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. researchgate.net Ethyl acetate fractions from various plant sources have demonstrated significant DPPH radical scavenging activity. For example, the ethyl acetate fraction of Kaempferia galanga exhibited potent radical scavenging activity in DPPH tests. nih.gov Similarly, an ethyl acetate extract of Podophyllum hexandrum showed a dose-dependent inhibition of DPPH radicals. nih.gov

Correlation with Structural Features and Electron Donation Capacity

The antioxidant activity of phenolic compounds is closely linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom to free radicals. The electron donation capacity is a key determinant of a compound's radical scavenging ability. For instance, the anti-inflammatory activity of ethyl p-methoxycinnamate is attributed to its ester and methoxy (B1213986) functional groups. ugm.ac.id The arrangement and number of these functional groups on the molecule influence its antioxidant potential. Structure-activity relationship studies help in understanding how modifications to the chemical structure can enhance or diminish the antioxidant and other biological activities of these compounds. nih.gov

Anti-inflammatory Properties and Related Pathways

There is a significant absence of published research specifically detailing the anti-inflammatory properties of this compound. Consequently, its effects on key inflammatory pathways have not been characterized.

Modulation of Inflammatory Mediators and Cytokines

No studies were identified that investigated the modulation of inflammatory mediators and cytokines, such as interleukins (ILs) or tumor necrosis factor-alpha (TNF-α), by this compound. However, research on other acetate-containing compounds and the solvent ethyl acetate itself has shown some anti-inflammatory effects. For instance, ethyl acetate has been observed to decrease the production of TNF-α, nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide-activated cells nih.gov. Additionally, acetate has been shown to modulate the expression of both pro- and anti-inflammatory cytokines in primary astrocytes nih.gov. It is important to note that these findings are not directly attributable to this compound.

Role in Enzyme Inhibition (e.g., Cyclooxygenase-2, COX-2)

Specific data on the inhibitory activity of this compound against cyclooxygenase-2 (COX-2) or other enzymes involved in inflammation is not available in the scientific literature. The development of selective COX-2 inhibitors is a significant area of research for creating anti-inflammatory drugs with fewer gastrointestinal side effects nih.gov. Various molecules with structural similarities, such as those containing a 4-methoxyphenyl (B3050149) group, have been explored for their COX-2 inhibitory potential. For example, a study on quinazolinone derivatives showed that a compound with a 4-methoxyphenyl substituent exhibited COX-2 inhibition mdpi.com. However, without direct testing, the COX-2 inhibitory potential of this compound remains unknown.

Anticancer Activity and Cytotoxicity Studies

Comprehensive studies evaluating the anticancer and cytotoxic properties of this compound against various cancer cell lines are not present in the available scientific literature.

Cellular and Molecular Targets of Anticancer Action (e.g., Microtubule Disruption)

Due to the lack of research on its anticancer activity, the cellular and molecular targets of this compound, including any potential for microtubule disruption, have not been investigated. Microtubule-disrupting agents are an important class of anticancer drugs that interfere with cell division nih.gov. While some complex molecules have been shown to possess both microtubule-disrupting and other anticancer activities nih.gov, there is no evidence to suggest that this compound functions through this or any other specific anticancer mechanism.

Other Emerging Biological Activities

Beyond the scope of anti-inflammatory and anticancer research, there is no significant body of evidence suggesting other emerging biological activities for this compound. Research into structurally related compounds has revealed other potential therapeutic applications. For example, the salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated neuroprotective effects against cytotoxicity in neuronal cells nih.gov. However, it is crucial to emphasize that these activities are specific to the studied analog and cannot be extrapolated to this compound without direct experimental evidence.

Herbicidal Applications and Mechanisms of Action

While direct studies on the herbicidal properties of this compound are not extensively documented, its structural similarity to the aryloxyphenoxypropionate (APP) class of herbicides provides a basis for inferring its potential mechanism of action. APP herbicides are widely recognized for their efficacy in controlling gramineous weeds in broadleaf crops. researchgate.netmdpi.com

The primary mode of action for APP herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). mdpi.com ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to the breakdown of cell membrane integrity and ultimately causing the death of susceptible grass weeds. researchgate.net

Several derivatives of heterocyclicoxy phenoxy propanoic acid have demonstrated potent herbicidal activity against a range of annual and perennial grasses. jocpr.com For instance, quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have shown significant pre-emergent herbicidal activity against various monocotyledonous weeds. mdpi.com The effectiveness of these compounds is often dependent on the specific chemical substitutions on the aromatic rings, which influence their binding to the target enzyme. mdpi.com Given that this compound shares the core phenoxyacetate (B1228835) structure, it is plausible that it could exhibit similar ACCase-inhibiting properties, though empirical data is needed for confirmation.

Table 1: Examples of Aryloxyphenoxypropionate (APP) Herbicides and Their General Characteristics

| Herbicide Family | General Target Weeds | General Crop Safety |

|---|---|---|

| Aryloxyphenoxypropionates (APPs) | Annual and perennial grasses | Broadleaf crops (e.g., soybean, cotton) |

Agonistic or Antagonistic Activity on Specific Receptors (e.g., Free Fatty Acid Receptor 1, FFAR1)

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. nih.gov It is predominantly expressed in pancreatic beta-cells and enteroendocrine cells, where it plays a significant role in stimulating insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, respectively. nih.gov As such, FFAR1 has emerged as a promising therapeutic target for the management of type 2 diabetes. nih.gov

The modulation of FFAR1 activity by synthetic ligands can be categorized into agonism (activation) and antagonism (inhibition). While a variety of compounds have been identified as FFAR1 agonists and antagonists, there is currently no direct scientific evidence in the provided search results to suggest that this compound exhibits either agonistic or antagonistic activity on the FFAR1 receptor. The investigation of its potential interaction with FFAR1 would require specific binding and functional assays.

Table 2: Functional Roles of FFAR1

| Function | Cellular Location | Outcome of Activation |

|---|---|---|

| Insulin Secretion | Pancreatic β-cells | Enhancement of glucose-stimulated insulin release |

| GLP-1 Secretion | Enteroendocrine L-cells | Promotion of incretin (B1656795) hormone release |

Comprehensive Molecular Mechanism of Action Studies

Interaction with Key Enzymes and Receptor Binding Modalities

As previously discussed, the most probable enzymatic interaction for a compound with the structural characteristics of this compound, within the context of herbicidal action, would be with acetyl-CoA carboxylase (ACCase). mdpi.com The binding modality of related aryloxyphenoxypropionate herbicides to ACCase has been a subject of molecular docking studies. mdpi.com These studies suggest that the herbicidal activity is influenced by the spatial arrangement and electronic properties of the substituents on the phenyl rings, which dictate the affinity and orientation of the inhibitor within the catalytic site of the enzyme. mdpi.com However, without specific molecular docking or crystallography studies involving this compound, its precise binding mode remains speculative.

In the context of receptor interactions, should this compound be investigated for activity at FFAR1, its binding modality would be compared to known agonists and antagonists. FFAR1 is a Gq-coupled receptor, and its activation typically leads to the stimulation of phospholipase C and subsequent increases in intracellular calcium. nih.gov Some synthetic agonists have also been shown to stimulate cAMP production through a Gq-mediated activation of adenylate cyclase 2. nih.gov Determining the binding site and conformational changes induced by a novel ligand would be essential to understand its functional effect on the receptor.

Identification of Specific Biological Pathways Modulated by the Compound

Should the compound be found to interact with FFAR1, it could modulate signaling pathways involved in glucose homeostasis and incretin secretion . nih.gov Specifically, activation of FFAR1 is known to engage the Gq/11 protein pathway , leading to downstream signaling events. nih.gov Furthermore, evidence suggests a potential for cross-talk with the cAMP signaling pathway . nih.gov Environmental chemicals have been shown to affect various biological pathways, including inflammatory pathways in adipose tissue. nih.gov However, specific studies identifying the biological pathways modulated by this compound are not available in the provided search results.

Table 3: Potential Modulated Biological Pathways

| Potential Target | Primary Modulated Pathway | Potential Biological Outcome |

|---|---|---|

| Acetyl-CoA Carboxylase (ACCase) | Fatty Acid Biosynthesis | Herbicidal action in susceptible plants |

| Free Fatty Acid Receptor 1 (FFAR1) | Gq-protein signaling, cAMP pathway | Modulation of insulin and GLP-1 secretion |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Pharmacophoric Features for Biological Activity

The core structure of ethyl 2-(4-methoxyphenoxy)acetate, characterized by a phenoxyacetic acid scaffold, is a recognized pharmacophore with a wide spectrum of biological activities. The essential features for its biological function are the aromatic ring, the ether oxygen, and the carbonyl group of the ester. This arrangement allows for crucial interactions with biological targets.

Derivatives of this scaffold have been investigated for various therapeutic applications. For instance, the related compound, ethyl-2-(4-aminophenoxy)acetate, serves as a fundamental building block for creating dual-acting hypoglycemic agents. mdpi.com This highlights the potential of the phenoxyacetate (B1228835) moiety to be tailored for specific biological targets, such as those involved in metabolic diseases.

The biological versatility of this structural class is further exemplified by precursors like eugenol (B1671780) (4-allyl-2-methoxyphenol), which contains a similar methoxyphenoxy group. Eugenol itself displays a range of biological effects, including antifungal, antibacterial, antioxidant, analgesic, and antiseptic properties. walisongo.ac.id The modification of eugenol's hydroxyl group to form an ether linkage, as seen in this compound, is a key step in developing new derivatives with potentially enhanced or more specific activities. walisongo.ac.id The phenoxyacetic acid core, therefore, acts as a versatile template that can be substituted to modulate its interaction with various biological systems.

Impact of Methoxy (B1213986) Group Substitutions on Bioactivity and Reactivity

The position and presence of the methoxy group on the phenyl ring of phenoxyacetate derivatives are critical determinants of their biological activity and chemical reactivity. In this compound, the methoxy group is located at the para-position (position 4) of the benzene (B151609) ring.

From a reactivity standpoint, the methoxy group is an electron-donating group, which can influence the chemical properties of the aromatic ring. In the synthesis of related compounds like ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol, the methoxy group is a stable feature of the starting material. walisongo.ac.id The primary reaction site for alkylation is the phenolic hydroxyl group, indicating that under typical Williamson ether synthesis conditions, the methoxy group does not interfere but rather influences the electronic environment of the reacting phenoxide ion. walisongo.ac.id

The table below summarizes the effect of methoxy substitution on the potency of different α2-adrenoreceptor antagonists, illustrating the variable impact of this functional group.

| Parent Compound | Methoxy Derivative | Change in Potency |

| 2-(1,4-benzodioxan-2-yl)-2-imidazoline | 2-(2-methoxy-1,4-benzodioxan-2-yl)-2-imidazoline | Enhanced |

| Piperoxan | Methoxy derivative of piperoxan | Markedly decreased (≈220x less potent) |

| Prosympal | Methoxy derivative of prosympal | Decreased |

| Fenmetazole | Methoxy derivative of fenmetazole | Decreased |

This table is based on findings from a comparative study on α2-adrenoreceptor antagonists and illustrates the principle of context-dependent effects of methoxy substitution. nih.gov

Influence of Ester Moiety Modifications on Chemical and Biological Effects

The ethyl ester moiety in this compound plays a significant role in the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological membranes. Modifications to this ester group can profoundly alter these properties and, consequently, the compound's biological effects.

Studies on related amphiphilic molecules, such as α-tocopherol derivatives, demonstrate that changes in the ester group can affect how these molecules pack and interact within a lipid bilayer. nih.gov For instance, the introduction of different ester groups (oxalate, malonate, succinate) modifies the interactions with phospholipids, which can increase membrane fluidity and create disorder within the membrane structure. nih.gov These findings suggest that modifying the ethyl group in this compound to a different alkyl chain or introducing other functional groups would likely alter its interaction with cell membranes.

The ester itself can be a site of metabolic activity, where it can be hydrolyzed by esterase enzymes in the body to the corresponding carboxylic acid (4-methoxyphenoxyacetic acid). This biotransformation can change the compound's activity profile, as the resulting carboxylate anion has different solubility and charge characteristics compared to the neutral ester. In the context of drug design, this ester group can be considered a "pro-drug" feature, allowing a more lipophilic molecule to cross cell membranes before being converted to the more polar, active form.

The chemical reactivity is also centered around the ester. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol (B145695). Furthermore, it can undergo transesterification in the presence of other alcohols. The synthesis of related compounds often involves the reaction of a phenoxide with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), to form the ester linkage. mdpi.comwalisongo.ac.id

The table below illustrates how different ester moieties in α-tocopherol derivatives affect their interaction with dipalmitoylphosphatidylcholine (DPPC) monolayers, a model for biological membranes. This provides insight into how such modifications on a phenoxyacetate structure could influence membrane interactions.

| α-Tocopherol Derivative | Effect on DPPC Monolayer | Nature of Interaction |

| DL-α-Tocopheryl oxalate (B1200264) (OT) | Causes disorder and fluidization | Repulsive interactions, partial mixing |

| DL-α-Tocopheryl malonate (MT) | Causes disorder and fluidization | Repulsive interactions, partial mixing |

| DL-α-Tocopheryl succinate (B1194679) (ST) | Causes disorder and fluidization | Repulsive interactions, partial mixing |

This table is based on findings from studies on α-tocopherol derivatives and DPPC mixed monolayers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For phenoxyacetic acid derivatives and related compounds, QSAR studies have been instrumental in predicting their efficacy and in designing new molecules with enhanced or specific activities. mdpi.comresearchgate.netresearchgate.net

These models are typically built using multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) methods. mdpi.comnih.gov The process involves calculating a variety of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that links these descriptors to the observed biological activity.

Key molecular descriptors often used in QSAR models for phenoxyacetate-like compounds include:

Steric descriptors: Such as molecular weight and molar volume, which describe the size and shape of the molecule. mdpi.com

Electronic descriptors: Which quantify the electronic properties of the molecule, influencing how it interacts with polar sites on a biological target.

Hydrophobic descriptors: Like LogP, which measures the lipophilicity of the compound and its ability to cross cell membranes.

Topological descriptors: Which describe the connectivity and branching of the atoms in the molecule.

QSAR models have been successfully developed for phenoxyacetic acid congeners to predict various properties, including their ability to penetrate plant cuticles (for herbicides), cross the blood-brain barrier, and bind to human serum albumin. mdpi.com For instance, a QSAR model for predicting penetration through a plant cuticle showed a high correlation coefficient (R² values in the range of 0.903–0.923), indicating strong predictive power. mdpi.com Similarly, QSAR models for phenoxypyrimidine derivatives as p38 kinase inhibitors have revealed the importance of steric effects, hydrogen bonding, and electronic properties for their inhibitory activity. nih.gov

The table below presents examples of QSAR models developed for phenoxyacetic acid derivatives and related structures, highlighting the statistical quality and predictive capacity of these approaches.

| Predicted Property/Activity | Model Type | Statistical Parameter (R²) | Key Descriptors |

| Penetration through plant cuticle | QSAR | 0.903–0.976 | Steric, Electronic |

| Permeation through blood-brain barrier | QSAR | 0.54–0.99 | Simple descriptors, Fragmentation schemes |

| Binding to human serum albumin | QSAR | 0.76–0.94 | Not specified |

| p38 Kinase Inhibition | GA-PLS | 0.98 (explained variance) | Steric, Hydrogen bonding, Electronic |

This table compiles data from various QSAR studies on phenoxyacetic acid derivatives and related compounds to illustrate the application and success of these models. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis: Molecular Orbital Theory (HOMO/LUMO)

The electronic behavior of ethyl 2-(4-methoxyphenoxy)acetate can be fundamentally understood through the principles of Molecular Orbital (MO) theory. Central to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is often a π* anti-bonding orbital.

Table 1: Representative Frontier Molecular Orbital Energies for a Phenoxyacetate (B1228835) Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.3 | ELUMO - EHOMO |

Note: The values presented are illustrative for a related phenoxyacetate compound and serve to demonstrate the typical energy ranges. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions.

For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the ether, carbonyl, and methoxy (B1213986) groups, due to the high electronegativity of oxygen. These regions are indicative of sites susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring, representing sites for potential nucleophilic attack. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent sigma bonds. For instance, the interaction between the lone pair of the phenoxy oxygen and the σ* orbitals of the C-C bonds in the aromatic ring, as well as the interaction between the carbonyl oxygen lone pairs and the adjacent σ* orbitals, can be quantified. The stabilization energies associated with these interactions provide a measure of their contribution to the molecular stability.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (Oether) | σ* (Caromatic-Caromatic) | 2.5 |

| LP (Ocarbonyl) | σ* (Ccarbonyl-Oethyl) | 1.8 |

| LP (Omethoxy) | σ* (Caromatic-Caromatic) | 3.1 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis for a molecule with similar functional groups.

Non-Linear Optics (NLO) Properties Prediction